molecular formula C9H11NO B13151898 4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine

4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13151898
M. Wt: 149.19 g/mol
InChI Key: RNBILFYIZWIECZ-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a furan ring fused to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a furan derivative with a suitable amine under acidic or basic conditions can lead to the formation of the desired tetrahydropyridine ring.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

    Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and tetrahydropyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-diones, while reduction of the tetrahydropyridine ring can produce piperidine derivatives.

Scientific Research Applications

4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Furan-2-yl)-1,2,3,6-tetrahydropyridine
  • 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine
  • 4-(Pyridin-3-yl)-1,2,3,6-tetrahydropyridine

Uniqueness

4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(furan-3-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H11NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1,3,6-7,10H,2,4-5H2

InChI Key

RNBILFYIZWIECZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=COC=C2

Origin of Product

United States

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